- Method for production of dehydration products using fluorinated alcohols as extractants, World Intellectual Property Organization, , ,
Cas no 823-82-5 (Furan-2,5-dicarbaldehyde)

Furan-2,5-dicarbaldehyde structure
Nome do Produto:Furan-2,5-dicarbaldehyde
Furan-2,5-dicarbaldehyde Propriedades químicas e físicas
Nomes e Identificadores
-
- Furan-2,5-dicarbaldehyde
- Furan-2,5-dial
- 2,5-Diformylfuran
- 2,5-Diformylfurane
- 2,5-Furandicarboxaldehyde
- 2,5-Furandicarbaldehyde
- 5-Formylfurfural
- L4HT8N2Z72
- PXJJKVNIMAZHCB-UHFFFAOYSA-N
- NSC618088
- Furan-2,5-dialdehyd
- furan-2,5-dialdehyde
- PubChem22669
- furan-2,5-dicarboxaldehyde
- 2,5-Furandicarbaldehyde #
- BCP14987
- AN
- 2,5-Bis(carboxaldehyde)furan
- 2,5-Furandicarboxyaldehyde
- NSC 618088
- C20899
- Q16736622
- NSC-618088
- AM20080614
- SCHEMBL51391
- SB60899
- DTXSID60231676
- 2,5-Furandicarboxaldehyde, 97%
- 2,5-FURANDICARBOXALDEHYDE [MI]
- AKOS015855726
- UNII-L4HT8N2Z72
- C6H4O3
- CHEBI:83385
- SY047865
- NS00041992
- 2,5-Furandicarboxaldehyde, radical ion(1-) (9CI)
- DS-15261
- MFCD00671517
- EINECS 212-520-7
- YSWG163
- 163857-09-8
- 823-82-5
- D2408
- FT-0600504
- CS-M0775
- DTXCID90154167
- DB-005874
-
- MDL: MFCD00671517
- Inchi: 1S/C6H4O3/c7-3-5-1-2-6(4-8)9-5/h1-4H
- Chave InChI: PXJJKVNIMAZHCB-UHFFFAOYSA-N
- SMILES: O=CC1=CC=C(C=O)O1
Propriedades Computadas
- Massa Exacta: 124.016044g/mol
- Carga de Superfície: 0
- XLogP3: 0.6
- Contagem de dadores de ligações de hidrogénio: 0
- Contagem de aceitadores de ligações de hidrogénio: 3
- Contagem de Ligações Rotativas: 2
- Massa monoisotópica: 124.016044g/mol
- Massa monoisotópica: 124.016044g/mol
- Superfície polar topológica: 47.3Ų
- Contagem de Átomos Pesados: 9
- Complexidade: 108
- Contagem de átomos isótopos: 0
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Contagem de Unidades Ligadas Covalentemente: 1
- Carga de Superfície: 0
- Contagem de Tautomeros: nothing
Propriedades Experimentais
- Cor/Forma: Not determined
- Ponto de Fusão: 109.0 to 113.0 deg-C
- PSA: 47.28000
- LogP: 0.90460
- Solubilidade: Not determined
- Sensibilidade: Sensitive to heat, light and air
Furan-2,5-dicarbaldehyde Informações de segurança
-
Símbolo:
- Palavra de Sinal:Warning
- Declaração de perigo: H315-H319-H335
- Declaração de Advertência: P261-P305+P351+P338
- Número de transporte de matérias perigosas:NONH for all modes of transport
- WGK Alemanha:3
- Código da categoria de perigo: 36/37/38
- Instrução de Segurança: 26
-
Identificação dos materiais perigosos:
- Condição de armazenamento:0-10°C
Furan-2,5-dicarbaldehyde Dados aduaneiros
- CÓDIGO SH:2932190090
- Dados aduaneiros:
China Customs Code:
2932190090Overview:
2932190090 Other structurally non fused furan ring compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2932190090 other compounds containing an unfused furan ring (whether or not hydrogenated) in the structure VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:20.0%
Furan-2,5-dicarbaldehyde Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1044276-100mg |
Furan-2,5-dicarbaldehyde |
823-82-5 | 98% | 100mg |
¥39 | 2023-03-06 | |
Chemenu | CM196044-10g |
Furan-2,5-dicarbaldehyde |
823-82-5 | 98%+ | 10g |
$277 | 2024-07-23 | |
eNovation Chemicals LLC | D517686-1g |
Furan-2,5-dicarbaldehyde |
823-82-5 | 97% | 1g |
$255 | 2024-05-24 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | D2408-1g |
2,5-Diformylfuran |
823-82-5 | 98.0%(GC) | 1g |
¥1790.0 | 2023-09-02 | |
Ambeed | A145215-100g |
Furan-2,5-dicarbaldehyde |
823-82-5 | 98% | 100g |
$1055.0 | 2025-02-25 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1044276-10g |
Furan-2,5-dicarbaldehyde |
823-82-5 | 98% | 10g |
¥937.00 | 2024-07-28 | |
Alichem | A159000076-5g |
Furan-2,5-dicarbaldehyde |
823-82-5 | 98% | 5g |
$262.06 | 2023-09-01 | |
Ambeed | A145215-250mg |
Furan-2,5-dicarbaldehyde |
823-82-5 | 98% | 250mg |
$11.0 | 2025-02-25 | |
abcr | AB141756-5 g |
2,5-Diformylfuran, 98%; . |
823-82-5 | 98% | 5g |
€250.30 | 2023-06-24 | |
abcr | AB141756-1 g |
2,5-Diformylfuran, 98%; . |
823-82-5 | 98% | 1g |
€131.10 | 2023-06-24 |
Furan-2,5-dicarbaldehyde Método de produção
Synthetic Routes 1
Condições de reacção
1.1 Reagents: Sodium hydroxide , Oxygen Catalysts: Platinum , Silver Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol , Water ; 240 min, 20 bar, 120 °C
Referência
Synthetic Routes 2
Condições de reacção
1.1 Catalysts: Vanadyl acetylacetonate , Polyaniline hydrochloride (deprotonated) Solvents: 4-Chlorotoluene ; 1.5 h, 110 °C
Referência
Polyaniline-Grafted VO(acac)2: An Effective Catalyst for the Synthesis of 2,5-Diformylfuran from 5-Hydroxymethylfurfural and Fructose
ChemCatChem,
2015,
7(9),
1470-1477
,
Synthetic Routes 3
Condições de reacção
1.1 Catalysts: Copper alloy, nonbase, Cu,Fe Solvents: Acetonitrile ; 3 h, 1 bar, 140 °C
Referência
Boosting the lattice oxygen activity of Fe-catalyst for producing 2,5-diformylfuran from 5-hydroxymethylfurfural
Fuel,
2022,
308,
,
Synthetic Routes 4
Condições de reacção
1.1 Solvents: Dimethyl sulfoxide ; 3 h, 120 °C
1.2 Reagents: Oxygen Catalysts: Manganese oxide (MnO2) Solvents: Dimethyl sulfoxide ; 10 h, 120 °C
1.2 Reagents: Oxygen Catalysts: Manganese oxide (MnO2) Solvents: Dimethyl sulfoxide ; 10 h, 120 °C
Referência
Current approaches of the functional and synergetic catalytic systems for converting renewable carbohydrates into 2, 5-diformylfuran
Molecular Catalysis,
2023,
551,
,
Synthetic Routes 5
Condições de reacção
1.1 Reagents: Oxygen Catalysts: Hydrogen bromide Solvents: Dimethyl sulfoxide ; 8 h, 1 atm, 80 °C
Referência
Highly efficient and tunable visible-light-catalytic synthesis of 2,5-diformylfuran using HBr and molecular oxygen
RSC Advances,
2021,
11(38),
23365-23373
,
Synthetic Routes 6
Condições de reacção
1.1 Reagents: Butyllithium , N,N,N′,N′-Tetramethylethylenediamine Solvents: Hexane ; rt; 1 h, 80 °C; 80 °C → rt
1.2 Solvents: Tetrahydrofuran ; 30 min, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; rt
1.2 Solvents: Tetrahydrofuran ; 30 min, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; rt
Referência
Symmetric 32π (1.0.1.0.1.0.1) Core-Modified Heptaphyrins from Asymmetric Building Block
Organic Letters,
2021,
23(9),
3481-3485
,
Synthetic Routes 7
Condições de reacção
1.1 Reagents: Oxygen Catalysts: Molybdovanadophosphoric acid (H5PMo10V2O40) , 1H-Imidazolium, 1-(2-carboxyethyl)-3-ethenyl-, bromide (1:1), polymer with 1,4-d… Solvents: Dimethyl sulfoxide ; 5 h, 135 °C
Referência
Direct synthesis of 2,5-diformylfuran from carbohydrates via carbonizing polyoxometalate based mesoporous poly(ionic liquid)
Catalysis Today,
2019,
319,
57-65
,
Synthetic Routes 8
Synthetic Routes 9
Condições de reacção
1.1 Catalysts: Potassium bromide , Amberlite IR 120H Solvents: Dimethyl sulfoxide ; 12 h, 120 °C
Referência
A solid acid catalysed one-pot selective approach for 2,5-diformylfuran synthesis from fructose/carbohydrate feedstocks
Green Chemistry,
2022,
24(16),
6125-6130
,
Synthetic Routes 10
Condições de reacção
1.1 Reagents: Azobisisobutyronitrile , N-Bromosuccinimide Solvents: Dodecane
Referência
Synthesis of furan-2,5-dicarbaldehyde by oxidation of 5-siloxymethyl-2-furfural
Synthetic Communications,
1994,
24(7),
939-44
,
Synthetic Routes 11
Condições de reacção
1.1 Reagents: Cesium acetate Catalysts: (SP-4-2)-Dichloro[1,1′-(9,9-dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosph… , 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile Solvents: Dimethylformamide ; 10 h, 30 - 35 °C
1.2 Reagents: Sodium chloride Solvents: Water
1.2 Reagents: Sodium chloride Solvents: Water
Referência
Decarboxylative formylation of aryl halides with glyoxylic acid by merging organophotoredox with palladium catalysis
Organic Chemistry Frontiers,
2018,
5(11),
1782-1786
,
Synthetic Routes 12
Condições de reacção
1.1 Reagents: tert-Butyl nitrite Catalysts: 2579169-90-5 (silica-supported) Solvents: (Trifluoromethyl)benzene ; 5 h, 80 °C
Referência
Synthesis of TEMPO radical decorated hollow porous aromatic frameworks for selective oxidation of alcohols
Chemical Communications (Cambridge,
2021,
57(7),
907-910
,
Synthetic Routes 13
Condições de reacção
1.1 Solvents: Dimethyl sulfoxide ; 3 h, 120 °C
1.2 Reagents: Oxygen Catalysts: Manganese oxide (MnO2) Solvents: Dimethyl sulfoxide ; 10 h, 120 °C
1.2 Reagents: Oxygen Catalysts: Manganese oxide (MnO2) Solvents: Dimethyl sulfoxide ; 10 h, 120 °C
Referência
Current approaches of the functional and synergetic catalytic systems for converting renewable carbohydrates into 2, 5-diformylfuran
Molecular Catalysis,
2023,
551,
,
Synthetic Routes 14
Condições de reacção
1.1 Solvents: Dimethyl sulfoxide ; 24 h, 140 °C
1.2 Reagents: Oxygen Solvents: Dimethyl sulfoxide ; 27 h, 140 °C
1.2 Reagents: Oxygen Solvents: Dimethyl sulfoxide ; 27 h, 140 °C
Referência
Current approaches of the functional and synergetic catalytic systems for converting renewable carbohydrates into 2, 5-diformylfuran
Molecular Catalysis,
2023,
551,
,
Synthetic Routes 15
Condições de reacção
1.1 Reagents: Sodium bicarbonate , Sodium hypochlorite Catalysts: Potassium bromide , 2768466-81-3 (immobilized on magnetic polystyrene nanosphere) Solvents: Dichloromethane , Water ; 5 - 6 min, 0 - 10 °C
Referência
Heterogeneous Catalysis for Oxidation of Alcohol via 1-Methyl-2-azaadamanane N-oxyl Immobilized on Magnetic Polystyrene Nanosphere
ChemistrySelect,
2022,
7(14),
,
Synthetic Routes 16
Synthetic Routes 17
Condições de reacção
1.1 Catalysts: Potassium bromide Solvents: Dimethyl sulfoxide ; 9 h, 120 °C
Referência
A highly efficient, green, and straightforward approach for 2,5-diformylfuran synthesis from carbohydrates using carbonized sugarcane bagasse and KBr
Applied Catalysis,
2023,
662,
,
Synthetic Routes 18
Condições de reacção
1.1 Reagents: Hydrochloric acid , Water Solvents: Acetone , Water
Referência
Dimetalation of furans and thiophenes. One-pot procedures for furan-2,5- and thiophene-2,5-dicarboxaldehyde
Synthesis,
1988,
(4),
316-18
,
Synthetic Routes 19
Synthetic Routes 20
Condições de reacção
1.1 Reagents: Butyllithium , N,N,N′,N′-Tetramethylethylenediamine Solvents: Hexane ; 1 h, 80 °C
1.2 Solvents: Tetrahydrofuran ; 2 h, heated
1.3 Reagents: Hydrochloric acid Solvents: Water ; 30 min, cooled
1.2 Solvents: Tetrahydrofuran ; 2 h, heated
1.3 Reagents: Hydrochloric acid Solvents: Water ; 30 min, cooled
Referência
Benzene-, pyrrole-, and furan-containing diametrically strapped calix[4]pyrroles-an experimental and theoretical study of hydrogen-bonding effects in chloride anion recognition
Angewandte Chemie,
2008,
47(27),
5038-5042
,
Synthetic Routes 21
Condições de reacção
1.1 Reagents: Hydrochloric acid Solvents: Water
Referência
Furan
e-EROS Encyclopedia of Reagents for Organic Synthesis,
2001,
1,
1-5
,
Synthetic Routes 22
Condições de reacção
1.1 Reagents: Oxygen Catalysts: Iron Solvents: Acetonitrile ; rt → 120 °C; 3 h, 1 MPa, 120 °C
Referência
Toward an integrated conversion of fructose for two-step production of 2,5-furandicarboxylic acid or furan-2,5-dimethylcarboxylate with air as oxidant
Chemical Engineering Journal (Amsterdam,
2022,
450,
,
Synthetic Routes 23
Synthetic Routes 24
Synthetic Routes 25
Condições de reacção
1.1 Reagents: Butyllithium , N,N,N′,N′-Tetramethylethylenediamine , Potassium tert-butoxide Solvents: Pentane , Hexane
1.2 Solvents: Diethyl ether , Pentane , Hexane
1.3 Reagents: Hydrochloric acid , Water Solvents: Diethyl ether , Pentane , Hexane , Water
1.2 Solvents: Diethyl ether , Pentane , Hexane
1.3 Reagents: Hydrochloric acid , Water Solvents: Diethyl ether , Pentane , Hexane , Water
Referência
Dimetalation of furans and thiophenes. One-pot procedures for furan-2,5- and thiophene-2,5-dicarboxaldehyde
Synthesis,
1988,
(4),
316-18
,
Synthetic Routes 26
Condições de reacção
1.1 Catalysts: Glucose , p-Toluenesulfonic acid ; 24 h, 180 °C
1.2 Catalysts: (3-Aminopropyl)triethoxysilane Solvents: Ethanol ; 8 h, 70 °C
1.3 Reagents: Oxygen Solvents: Dimethyl sulfoxide ; 27 h, 140 °C
1.2 Catalysts: (3-Aminopropyl)triethoxysilane Solvents: Ethanol ; 8 h, 70 °C
1.3 Reagents: Oxygen Solvents: Dimethyl sulfoxide ; 27 h, 140 °C
Referência
Metal Free Acid Base Catalyst in the Selective Synthesis of 2,5-Diformylfuran from Hydroxymethylfurfural, Fructose, and Glucose
ACS Sustainable Chemistry & Engineering,
2017,
5(1),
701-707
,
Synthetic Routes 27
Condições de reacção
1.1 Catalysts: Glucose , p-Toluenesulfonic acid ; 24 h, 180 °C
1.2 Catalysts: (3-Aminopropyl)triethoxysilane Solvents: Ethanol ; 8 h, 70 °C
1.3 Reagents: Oxygen Solvents: Dimethyl sulfoxide ; 24 h, 140 °C
1.2 Catalysts: (3-Aminopropyl)triethoxysilane Solvents: Ethanol ; 8 h, 70 °C
1.3 Reagents: Oxygen Solvents: Dimethyl sulfoxide ; 24 h, 140 °C
Referência
Metal Free Acid Base Catalyst in the Selective Synthesis of 2,5-Diformylfuran from Hydroxymethylfurfural, Fructose, and Glucose
ACS Sustainable Chemistry & Engineering,
2017,
5(1),
701-707
,
Synthetic Routes 28
Condições de reacção
1.1 Catalysts: Iron , Carbon Solvents: Ethanol ; 2 h, 100 °C
1.2 Reagents: Oxygen ; 3 h, 3 bar, 100 °C
1.2 Reagents: Oxygen ; 3 h, 3 bar, 100 °C
Referência
Efficient one-pot fructose to DFF conversion using sulfonated magnetically separable MOF-derived Fe3O4 (111) catalysts
Green Chemistry,
2017,
19(3),
647-655
,
Synthetic Routes 29
Condições de reacção
1.1 Reagents: Sulfuric acid Catalysts: Montmorillonite ((Al1.33-1.67Mg0.33-0.67)(Ca0-1Na0-1)0.33Si4(OH)2O10.xH2O) Solvents: Dimethyl sulfoxide ; 2 h, 1 bar, 120 °C
1.2 Reagents: Oxygen ; 4 h, 3 bar, 120 °C
1.2 Reagents: Oxygen ; 4 h, 3 bar, 120 °C
Referência
The one-step transformation of fructose to 2,5-diformylfuran over Ru metal supported on montmorillonite
New Journal of Chemistry,
2020,
44(32),
13659-13668
,
Furan-2,5-dicarbaldehyde Raw materials
- D-Fructose
- 5-iodofuran-2-carbaldehyde
- Fructose
- Cellulose
- INULIN
- 5-(methylsulfanyl)methylfuran-2-carbaldehyde
- D(+)-Glucose
- 5-Hydroxymethylfurfural
- (tert-butyldimethylsilyl)MF
- 2,5-Furandicarboxylic acid
- 5-(1,3-Dioxolan-2-yl)-2-furaldehyde
- Sucrose, Ultra Pure
- 2-oxoacetic acid
- 2,5-Furandimethanol
- Ethyl 5-(Chloromethyl)furan-2-carboxylate
- 5-(Chloromethyl)furan-2-carbaldehyde
- Dimethyl sulfoxide
Furan-2,5-dicarbaldehyde Preparation Products
Furan-2,5-dicarbaldehyde Literatura Relacionada
-
1. Alkaline-earth metal complexes of macrocyclic Schiff bases derived from furan-2,5-dicarbaldehydeDiana H. Cook,David E. Fenton J. Chem. Soc. Dalton Trans. 1979 810
-
Sónia P. M. Ventura,Paulo de Morais,Jaime A. S. Coelho,Tania Sintra,Jo?o A. P. Coutinho,Carlos A. M. Afonso Green Chem. 2016 18 4733
-
3. Synthesis and paratropicity of heteroatom-bridged [17]annulenonesTerry M. Cresp,Melvyn V. Sargent J. Chem. Soc. Perkin Trans. 1 1973 2961
-
4. Complexes of ligands providing endogenous bridges. Part 1. The syntheses and crystal structures of barium and lead(II) complexes of macrocyclic Schiff bases derived from heterocyclic dicarbonyls and 1, n-diamino-n′-hydroxyalkanes (n,n′= 3,2; 4,2; or 5,3)Harry Adams,Neil A. Bailey,David E. Fenton,Rosalind J. Good,Richard Moody,Cecilia O. Rodriguez de Barbarin J. Chem. Soc. Dalton Trans. 1987 207
-
Chiara Danielli,Luuk van Langen,Deborah Boes,Fioretta Asaro,Serena Anselmi,Francesca Provenza,Monia Renzi,Lucia Gardossi RSC Adv. 2022 12 35676
823-82-5 (Furan-2,5-dicarbaldehyde) Produtos relacionados
- 611-13-2(Methyl 2-furoate)
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- 620-02-0(5-Methylfurfural)
- 492-94-4(bis(furan-2-yl)ethane-1,2-dione)
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- 2227880-81-9(rac-N-{3-(1R,3R)-3-(aminomethyl)-2,2-dimethylcyclopropylphenyl}acetamide)
Fornecedores recomendados
Suzhou Senfeida Chemical Co., Ltd
(CAS:823-82-5)Furan-2,5-dicarbaldehyde

Pureza:99.9%
Quantidade:200kg
Preço ($):Inquérito
Amadis Chemical Company Limited
(CAS:823-82-5)Furan-2,5-dicarbaldehyde

Pureza:99%/99%
Quantidade:100g/25g
Preço ($):950.0/238.0